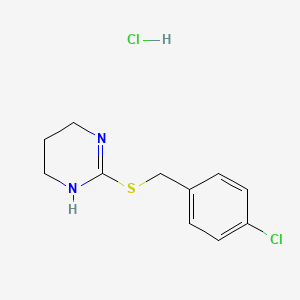
2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for use in various research studies.
作用机制
The mechanism of action of 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins in the body, which are involved in the growth and proliferation of cancer cells or the progression of other diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride has various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. This compound has also been found to have antifungal and antimicrobial properties, which make it a potential candidate for the treatment of various infections.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells and other disease-causing agents. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This could lead to the development of more targeted and effective drugs for the treatment of various diseases. Another potential direction is to investigate the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and diabetes. Finally, further research could be conducted to investigate the potential toxicity of this compound and identify ways to mitigate any potential adverse effects.
In conclusion, 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride is a promising candidate for use in scientific research due to its various biochemical and physiological effects. While there is still much to be learned about this compound, its potential applications in the treatment of various diseases make it an exciting area of research for the future.
合成方法
The synthesis of 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. The yield of the synthesis process is typically around 70-80%.
科学研究应用
2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including antimicrobial, antifungal, and antitumor properties. This compound has also been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S.ClH/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11;/h2-5H,1,6-8H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOWMXRCIDFVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

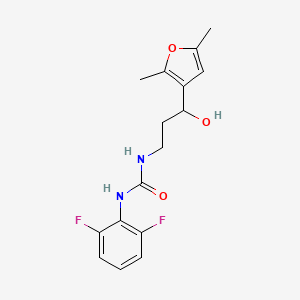
![1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2660137.png)
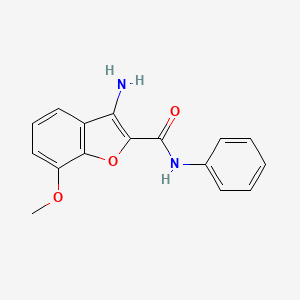
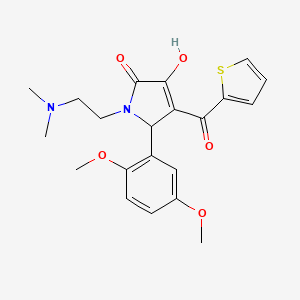
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2660146.png)
amine hydrochloride](/img/structure/B2660149.png)
![2-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2660150.png)
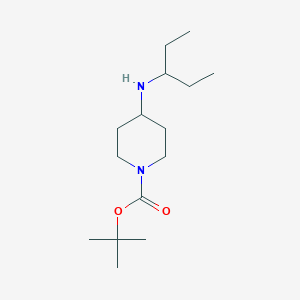

![rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B2660154.png)
![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2660155.png)
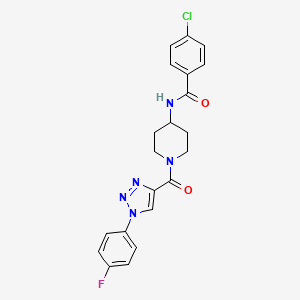
![3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2660157.png)
